molecular formula C14H18ClN3O2S B4119442 2-[2-(2-chloro-5-methylphenoxy)propanoyl]-N-cyclopropylhydrazinecarbothioamide

2-[2-(2-chloro-5-methylphenoxy)propanoyl]-N-cyclopropylhydrazinecarbothioamide

Cat. No. B4119442
M. Wt: 327.8 g/mol
InChI Key: ZIRUTMVGMASBHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(2-chloro-5-methylphenoxy)propanoyl]-N-cyclopropylhydrazinecarbothioamide, commonly known as CPI-613, is a novel anticancer agent that has been developed for the treatment of various types of cancer. It is a small molecule drug that targets the energy metabolism of cancer cells, which is different from traditional chemotherapy drugs that target the DNA of cancer cells. CPI-613 has shown promising results in preclinical studies and clinical trials, and it is currently being investigated for its potential use in the treatment of cancer.

Mechanism of Action

The mechanism of action of CPI-613 involves the inhibition of mitochondrial energy metabolism, which is essential for the survival and proliferation of cancer cells. CPI-613 targets two key enzymes in the tricarboxylic acid (TCA) cycle, which is the main pathway for energy production in mitochondria. These enzymes are pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH). By inhibiting these enzymes, CPI-613 disrupts the TCA cycle and reduces the production of ATP (adenosine triphosphate), which is the main source of energy for cells. This leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
CPI-613 has been shown to have several biochemical and physiological effects on cancer cells. It inhibits the activity of PDH and α-KGDH, which are key enzymes in the TCA cycle. This leads to a decrease in the production of ATP, which is the main source of energy for cells. CPI-613 also induces the production of reactive oxygen species (ROS), which can cause oxidative damage to cancer cells and lead to their death. Additionally, CPI-613 has been shown to sensitize cancer cells to chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One advantage of CPI-613 is that it selectively targets cancer cells by inhibiting mitochondrial energy metabolism, which is different from traditional chemotherapy drugs that target the DNA of cancer cells. This makes CPI-613 potentially less toxic to normal cells and tissues. Another advantage is that CPI-613 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, which can enhance their effectiveness. However, one limitation of CPI-613 is that it has not yet been approved for clinical use, and more studies are needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the research and development of CPI-613. One direction is to conduct more preclinical studies to further elucidate its mechanism of action and its effects on cancer cells. Another direction is to conduct more clinical trials to determine its safety and efficacy in humans. CPI-613 is currently being investigated for the treatment of various types of cancer, including pancreatic cancer, acute myeloid leukemia, and non-small cell lung cancer. Further studies are needed to determine its potential use in other types of cancer. Additionally, more research is needed to determine the optimal dose and schedule of CPI-613 for the treatment of cancer.

Scientific Research Applications

CPI-613 has been extensively studied in preclinical models of cancer, including cell lines and animal models. These studies have shown that CPI-613 can selectively target cancer cells by inhibiting mitochondrial energy metabolism, which is essential for the survival and proliferation of cancer cells. CPI-613 has been shown to induce apoptosis (programmed cell death) in cancer cells, and it has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.

properties

IUPAC Name

1-[2-(2-chloro-5-methylphenoxy)propanoylamino]-3-cyclopropylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O2S/c1-8-3-6-11(15)12(7-8)20-9(2)13(19)17-18-14(21)16-10-4-5-10/h3,6-7,9-10H,4-5H2,1-2H3,(H,17,19)(H2,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRUTMVGMASBHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OC(C)C(=O)NNC(=S)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(2-chloro-5-methylphenoxy)propanoyl]-N-cyclopropylhydrazinecarbothioamide
Reactant of Route 2
Reactant of Route 2
2-[2-(2-chloro-5-methylphenoxy)propanoyl]-N-cyclopropylhydrazinecarbothioamide
Reactant of Route 3
Reactant of Route 3
2-[2-(2-chloro-5-methylphenoxy)propanoyl]-N-cyclopropylhydrazinecarbothioamide
Reactant of Route 4
Reactant of Route 4
2-[2-(2-chloro-5-methylphenoxy)propanoyl]-N-cyclopropylhydrazinecarbothioamide
Reactant of Route 5
Reactant of Route 5
2-[2-(2-chloro-5-methylphenoxy)propanoyl]-N-cyclopropylhydrazinecarbothioamide
Reactant of Route 6
2-[2-(2-chloro-5-methylphenoxy)propanoyl]-N-cyclopropylhydrazinecarbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.